Cas no 1018613-19-8 (3-5-(aminomethyl)-1,2,4-oxadiazol-3-ylphenol)
3-5-(aminomethyl)-1,2,4-oxadiazol-3-ylphenol Chemical and Physical Properties
Names and Identifiers
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- 3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenol
- 3-5-(aminomethyl)-1,2,4-oxadiazol-3-ylphenol
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- MDL: MFCD10034834
- Inchi: 1S/C9H9N3O2/c10-5-8-11-9(12-14-8)6-2-1-3-7(13)4-6/h1-4,13H,5,10H2
- InChI Key: UCQJZVZDPXKPFJ-UHFFFAOYSA-N
- SMILES: O1N=C(N=C1CN)C1C=CC=C(C=1)O
3-5-(aminomethyl)-1,2,4-oxadiazol-3-ylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-903388-0.05g |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenol |
1018613-19-8 | 95% | 0.05g |
$174.0 | 2024-05-21 | |
| Enamine | EN300-903388-0.1g |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenol |
1018613-19-8 | 95% | 0.1g |
$257.0 | 2024-05-21 | |
| Enamine | EN300-903388-0.25g |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenol |
1018613-19-8 | 95% | 0.25g |
$367.0 | 2024-05-21 | |
| Enamine | EN300-903388-0.5g |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenol |
1018613-19-8 | 95% | 0.5g |
$579.0 | 2024-05-21 | |
| Enamine | EN300-903388-1.0g |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenol |
1018613-19-8 | 95% | 1.0g |
$743.0 | 2024-05-21 | |
| Enamine | EN300-903388-2.5g |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenol |
1018613-19-8 | 95% | 2.5g |
$1454.0 | 2024-05-21 | |
| Enamine | EN300-903388-5.0g |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenol |
1018613-19-8 | 95% | 5.0g |
$2152.0 | 2024-05-21 | |
| Enamine | EN300-903388-10.0g |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenol |
1018613-19-8 | 95% | 10.0g |
$3191.0 | 2024-05-21 | |
| Enamine | EN300-903388-1g |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenol |
1018613-19-8 | 1g |
$743.0 | 2023-09-01 | ||
| Enamine | EN300-903388-5g |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenol |
1018613-19-8 | 5g |
$2152.0 | 2023-09-01 |
3-5-(aminomethyl)-1,2,4-oxadiazol-3-ylphenol Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 3-5-(aminomethyl)-1,2,4-oxadiazol-3-ylphenol
Recent Advances in the Study of 3-5-(aminomethyl)-1,2,4-oxadiazol-3-ylphenol (CAS: 1018613-19-8): A Comprehensive Research Brief
The compound 3-5-(aminomethyl)-1,2,4-oxadiazol-3-ylphenol (CAS: 1018613-19-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxadiazole core and phenolic moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the synthesis and optimization of 3-5-(aminomethyl)-1,2,4-oxadiazol-3-ylphenol. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a multi-step process involving the condensation of hydroxylamine derivatives with nitriles, followed by cyclization to form the oxadiazole ring. This advancement is critical for facilitating further preclinical and clinical studies.
Pharmacological investigations have revealed that 3-5-(aminomethyl)-1,2,4-oxadiazol-3-ylphenol exhibits potent anti-inflammatory and antimicrobial activities. In vitro studies demonstrated its ability to inhibit key inflammatory mediators such as TNF-α and IL-6, suggesting potential applications in treating chronic inflammatory diseases. Additionally, its antimicrobial efficacy against drug-resistant bacterial strains, including MRSA, has been documented in a recent Antimicrobial Agents and Chemotherapy publication (2024).
Mechanistic studies have further elucidated the compound's mode of action. Molecular docking and kinetic assays indicate that 3-5-(aminomethyl)-1,2,4-oxadiazol-3-ylphenol binds selectively to the active site of bacterial DNA gyrase, disrupting DNA replication. This finding aligns with its observed bactericidal effects and provides a foundation for structure-activity relationship (SAR) studies aimed at enhancing its potency and selectivity.
Despite these promising findings, challenges remain. The compound's pharmacokinetic profile, including bioavailability and metabolic stability, requires further optimization. Recent in vivo studies in rodent models have highlighted rapid clearance rates, necessitating the development of prodrug formulations or structural modifications to improve its therapeutic window. Collaborative efforts between academic and industrial researchers are underway to address these limitations.
In conclusion, 3-5-(aminomethyl)-1,2,4-oxadiazol-3-ylphenol (CAS: 1018613-19-8) represents a versatile scaffold with significant therapeutic potential. Ongoing research aims to refine its synthesis, expand its pharmacological applications, and overcome existing pharmacokinetic hurdles. The compound's dual anti-inflammatory and antimicrobial properties position it as a promising candidate for multifunctional drug development, warranting continued investigation in the coming years.
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